Cas no 1256469-25-6 (2-oxo-2H-pyran-3-yl trifluoromethanesulfonate)

2-oxo-2H-pyran-3-yl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
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- 1256469-25-6
- EN300-26981205
- 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate
- (2-oxopyran-3-yl) trifluoromethanesulfonate
- 3-(trifluoromethanesulfonyloxy)pyran-2-one
- 3-(Trifluoromethylsulfonyloxy)-2H-pyran-2-one
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-oxo-2H-pyran-3-yl ester
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- MDL: MFCD32710818
- インチ: 1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H
- InChIKey: WEQIQBJSTNLUCO-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)(=O)(=O)OC1C(=O)OC=CC=1
計算された属性
- せいみつぶんしりょう: 243.965
- どういたいしつりょう: 243.965
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 78A^2
じっけんとくせい
- 密度みつど: 1.72±0.1 g/cm3(Predicted)
- ゆうかいてん: 55-56 °C
- ふってん: 322.7±42.0 °C(Predicted)
2-oxo-2H-pyran-3-yl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26981205-5.0g |
2-oxo-2H-pyran-3-yl trifluoromethanesulfonate |
1256469-25-6 | 95% | 5g |
$2650.0 | 2023-06-02 | |
Enamine | EN300-26981205-1g |
2-oxo-2H-pyran-3-yl trifluoromethanesulfonate |
1256469-25-6 | 95% | 1g |
$914.0 | 2023-09-11 | |
1PlusChem | 1P028YCR-50mg |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 50mg |
$315.00 | 2024-07-09 | |
Aaron | AR028YL3-500mg |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 500mg |
$1006.00 | 2025-02-17 | |
1PlusChem | 1P028YCR-100mg |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 100mg |
$454.00 | 2024-07-09 | |
1PlusChem | 1P028YCR-10g |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 10g |
$4919.00 | 2024-07-09 | |
Aaron | AR028YL3-250mg |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 250mg |
$647.00 | 2025-02-17 | |
1PlusChem | 1P028YCR-500mg |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 500mg |
$944.00 | 2024-07-09 | |
Aaron | AR028YL3-10g |
2-oxo-2H-pyran-3-yltrifluoromethanesulfonate |
1256469-25-6 | 95% | 10g |
$5428.00 | 2023-12-16 | |
Enamine | EN300-26981205-0.1g |
2-oxo-2H-pyran-3-yl trifluoromethanesulfonate |
1256469-25-6 | 95% | 0.1g |
$317.0 | 2023-09-11 |
2-oxo-2H-pyran-3-yl trifluoromethanesulfonate 関連文献
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Steven Giese,Dániel Buzsáki,László Nyulászi,Christian Müller Chem. Commun. 2019 55 13812
2-oxo-2H-pyran-3-yl trifluoromethanesulfonateに関する追加情報
Recent Advances in the Application of 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate (CAS: 1256469-25-6) in Chemical Biology and Pharmaceutical Research
The compound 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate (CAS: 1256469-25-6) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This triflate derivative of α-pyrone has gained significant attention due to its unique reactivity profile, which enables efficient construction of complex molecular architectures. Recent studies have demonstrated its utility in nucleophilic substitution reactions, where the triflate group serves as an excellent leaving group, facilitating the introduction of various nucleophiles at the 3-position of the pyran-2-one scaffold.
In synthetic methodology development, researchers at the University of Tokyo (2023) reported a novel palladium-catalyzed cross-coupling reaction using 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate as a key intermediate. The study, published in the Journal of Organic Chemistry, achieved remarkable yields (85-92%) in Suzuki-Miyaura couplings with various arylboronic acids, expanding the toolbox for pyranone-based drug discovery. This methodology provides efficient access to 3-aryl-2H-pyran-2-ones, which are important structural motifs in several bioactive natural products.
From a pharmaceutical perspective, a 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the application of this compound in the synthesis of novel kinase inhibitors. The researchers utilized 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate as a precursor to generate a series of 3-amino-substituted pyranones that showed promising activity against CDK2 and CDK9, with IC50 values in the low micromolar range. The triflate group's reactivity allowed for efficient diversification of the pyranone core, enabling rapid structure-activity relationship studies.
In chemical biology applications, a recent Nature Chemical Biology publication (2024) described the use of this compound in the development of activity-based protein profiling (ABPP) probes. The researchers designed a triflate-containing pyranone scaffold that could selectively modify catalytic cysteine residues in deubiquitinating enzymes. This approach provided new insights into the activity and regulation of these important therapeutic targets in cancer and inflammatory diseases.
The stability and handling characteristics of 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate have been significantly improved through recent formulation advances. A 2023 study in Organic Process Research & Development reported optimized storage conditions (under argon at -20°C) that maintain compound stability for over 12 months. This development has facilitated broader adoption of the reagent in industrial-scale pharmaceutical synthesis.
Looking forward, the unique properties of 2-oxo-2H-pyran-3-yl trifluoromethanesulfonate position it as a valuable tool for continued innovation in drug discovery. Its compatibility with various transition metal-catalyzed reactions and photochemical transformations suggests untapped potential for creating diverse molecular libraries. Current research efforts are focusing on expanding its applications in fragment-based drug discovery and the development of covalent inhibitors for challenging therapeutic targets.
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